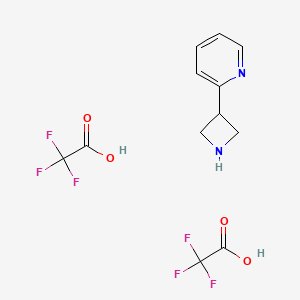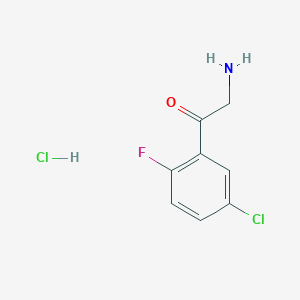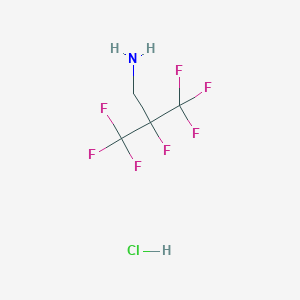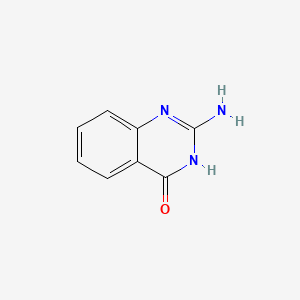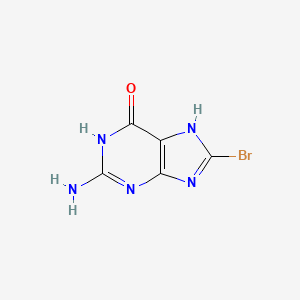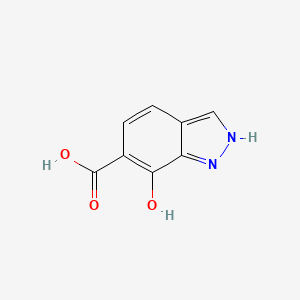
1H-吲唑-6-羧酸,7-羟基
描述
7-hydroxy-2H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals. The presence of both carboxylic acid and hydroxyl groups in this compound makes it a versatile intermediate for further chemical modifications.
科学研究应用
7-hydroxy-2H-indazole-6-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary targets of 1H-Indazole-6-carboxylic acid, 7-hydroxy- are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
1H-Indazole-6-carboxylic acid, 7-hydroxy- interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction leads to changes in the function of these kinases, affecting the cell cycle and DNA damage response pathways .
Biochemical Pathways
The compound affects the CHK1-, CHK2-, and SGK-induced pathways . The inhibition of these kinases disrupts the normal cell cycle and DNA damage response, leading to downstream effects that can include cell cycle arrest, DNA repair, or apoptosis .
Result of Action
The molecular and cellular effects of 1H-Indazole-6-carboxylic acid, 7-hydroxy- action are primarily related to its impact on cell cycle regulation and DNA damage response . By inhibiting CHK1, CHK2, and SGK kinases, the compound can disrupt normal cell cycle progression and DNA repair mechanisms, potentially leading to cell death .
生化分析
Biochemical Properties
1H-Indazole-6-carboxylic acid, 7-hydroxy- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The compound’s interaction with these kinases can modulate cellular responses to external stimuli, thereby affecting cell growth and differentiation . Additionally, 1H-Indazole-6-carboxylic acid, 7-hydroxy- has been shown to bind to specific receptors on cell surfaces, altering their conformation and function .
Cellular Effects
The effects of 1H-Indazole-6-carboxylic acid, 7-hydroxy- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular behaviors such as proliferation, apoptosis, and differentiation . Furthermore, 1H-Indazole-6-carboxylic acid, 7-hydroxy- has been found to impact cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1H-Indazole-6-carboxylic acid, 7-hydroxy- exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound may inhibit a kinase by binding to its active site, preventing substrate access and subsequent phosphorylation events . Additionally, 1H-Indazole-6-carboxylic acid, 7-hydroxy- can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 1H-Indazole-6-carboxylic acid, 7-hydroxy- in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and potency. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods or under harsh conditions . Long-term exposure to 1H-Indazole-6-carboxylic acid, 7-hydroxy- has been observed to cause sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1H-Indazole-6-carboxylic acid, 7-hydroxy- vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, where a minimal effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
1H-Indazole-6-carboxylic acid, 7-hydroxy- is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the compound’s bioavailability and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 1H-Indazole-6-carboxylic acid, 7-hydroxy- within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles, influencing its localization and accumulation . These distribution patterns can affect the compound’s efficacy and toxicity .
Subcellular Localization
The subcellular localization of 1H-Indazole-6-carboxylic acid, 7-hydroxy- is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or nuclear proteins, influencing gene expression and cellular responses . Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions: 7-hydroxy-2H-indazole-6-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted hydrazines with carboxylic acids. For instance, the reaction of 2-nitrobenzaldehyde with hydrazine hydrate followed by cyclization and subsequent oxidation can yield the desired compound .
Industrial Production Methods: Industrial production of 7-hydroxy-2H-indazole-6-carboxylic acid typically involves optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those using copper or palladium catalysts, are often employed to facilitate the cyclization process .
化学反应分析
Types of Reactions: 7-hydroxy-2H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
- Oxidation of the hydroxyl group can yield 1H-Indazole-6-carboxylic acid, 7-oxo-.
- Reduction of the carboxylic acid group can produce 1H-Indazole-6-methanol, 7-hydroxy-.
- Substitution reactions can lead to various derivatives depending on the substituent introduced .
相似化合物的比较
- 1H-Indazole-6-carboxylic acid
- 1H-Indazole-7-carboxylic acid
- 1H-Indazole-5-carboxylic acid
Comparison: 7-hydroxy-2H-indazole-6-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups at specific positions on the indazole ring. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to its analogs .
属性
IUPAC Name |
7-hydroxy-2H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-5(8(12)13)2-1-4-3-9-10-6(4)7/h1-3,11H,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOULNMPGLZBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NNC=C21)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


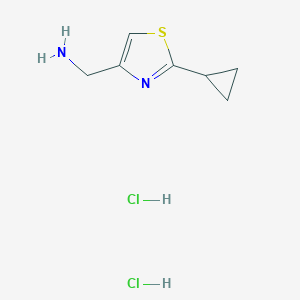
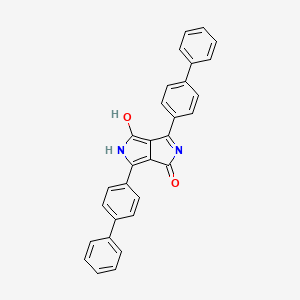

![7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384104.png)
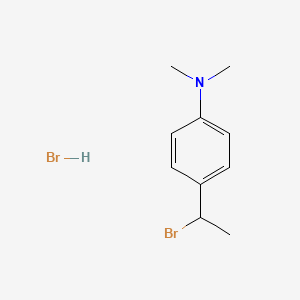
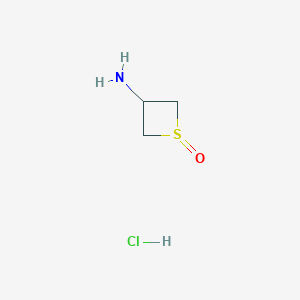
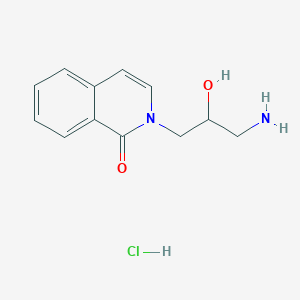
![2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1384109.png)
